molecular formula C15H11ClO5 B1675521 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride CAS No. 1154-78-5

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride

Cat. No.: B1675521
CAS No.: 1154-78-5
M. Wt: 306.70 g/mol
InChI Key: MMAGHFOHXGFQRZ-UHFFFAOYSA-N
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Description

Luteolinidin chloride is a member of the 3-deoxyanthocyanidins, a class of compounds known for their vibrant colors and presence in various plants. This compound is a cation with ill-defined anions and is characterized by its orange hue. It can be found in plants such as Sorghum bicolor and certain ferns .

Mechanism of Action

Target of Action

Luteolinidin chloride is a potent inhibitor of CD38 . CD38 is a multifunctional enzyme that plays a crucial role in calcium signaling, immune response, and the pathogenesis of various diseases .

Mode of Action

Luteolinidin chloride interacts with its target, CD38, to exert its effects. It inhibits the activity of CD38, which can protect the heart from ischemia-reperfusion (I/R) injury while preserving endothelial nitric oxide synthase (eNOS) function and preventing endothelial dysfunction .

Biochemical Pathways

The inhibition of CD38 by luteolinidin chloride affects various biochemical pathways. For instance, it modulates the production of nitric oxide (NO) and prostaglandin E2, as well as the expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .

Pharmacokinetics

Its absorption is more efficient in the jejunum and duodenum than in the colon and ileum .

Result of Action

The inhibition of CD38 by luteolinidin chloride leads to various molecular and cellular effects. It can protect the heart from I/R injury, preserve eNOS function, and prevent endothelial dysfunction . In addition, luteolinidin chloride can modulate gene expression related to steroidogenesis, apoptosis, and stress response .

Action Environment

The action, efficacy, and stability of luteolinidin chloride can be influenced by various environmental factors. For instance, the bioavailability and absorption of luteolinidin chloride can be affected by the pH and composition of the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

Luteolinidin chloride can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed reaction conditions, including temperature, pressure, and solvent choices, are crucial for optimizing the yield and purity of luteolinidin chloride .

Industrial Production Methods

Industrial production of luteolinidin chloride involves large-scale extraction from natural sources such as Sorghum bicolor. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity luteolinidin chloride. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Luteolinidin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the overall structure of the compound .

Common Reagents and Conditions

Common reagents used in the reactions involving luteolinidin chloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including pH, temperature, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of luteolinidin chloride depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to the formation of various substituted flavonoid compounds .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGHFOHXGFQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921728
Record name Luteolinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-78-5
Record name Luteolinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUTEOLINIDOL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M011G96EDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride
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2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride

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